molecular formula C20H15N3OS2 B13359287 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide

Cat. No.: B13359287
M. Wt: 377.5 g/mol
InChI Key: IFEIKWXOTCQUGK-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a naphthalene moiety, and a nicotinamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated naphthalene derivative. The nicotinamide group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole and naphthalene moieties can interact with hydrophobic pockets in proteins, while the nicotinamide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d]thiazol-2-yl)-1-(naphthalen-2-yl)pent-4-en-1-ol
  • 4-Naphthalen-2-yl-thiazol-2-yl-amine

Uniqueness

2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15N3OS2

Molecular Weight

377.5 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3OS2/c1-25-19-16(7-4-10-21-19)18(24)23-20-22-17(12-26-20)15-9-8-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,22,23,24)

InChI Key

IFEIKWXOTCQUGK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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